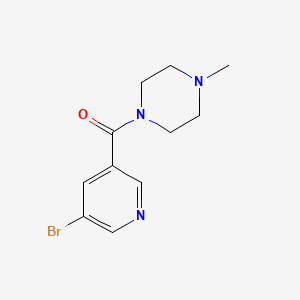
(5-Bromopyridin-3-yl)-(4-methylpiperazin-1-yl)methanone
描述
(5-Bromopyridin-3-yl)-(4-methylpiperazin-1-yl)methanone, also known as 5-BPPM, is a synthetic compound with a broad range of potential applications in the scientific research field. It is a heterocyclic compound with a five-membered ring containing nitrogen, oxygen, and bromine atoms. 5-BPPM has found use in the synthesis of various molecules and as a reagent in organic chemistry. This compound has also been studied for its potential applications in medicinal chemistry, particularly for its ability to act as a ligand in metal complexes and as a catalyst in organic reactions.
科学研究应用
(5-Bromopyridin-3-yl)-(4-methylpiperazin-1-yl)methanone has been studied for its potential applications in the scientific research field. It has been used as a ligand in the synthesis of metal complexes, as a catalyst in organic reactions, and as a reagent in the synthesis of other molecules. Additionally, it has been used in the development of fluorescent probes for the detection of metal ions, and in the synthesis of peptides and other biomolecules.
作用机制
The mechanism of action of (5-Bromopyridin-3-yl)-(4-methylpiperazin-1-yl)methanone is not fully understood. However, it is believed to act as a ligand in metal complexes, forming stable complexes with metal ions such as zinc and copper. Additionally, it has been shown to act as a catalyst in organic reactions, promoting the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been studied for its potential applications in medicinal chemistry, particularly for its ability to act as a ligand in metal complexes and as a catalyst in organic reactions. Additionally, it has been studied for its potential applications in imaging techniques and drug delivery systems.
实验室实验的优点和局限性
(5-Bromopyridin-3-yl)-(4-methylpiperazin-1-yl)methanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize in the laboratory, and it is stable under a wide range of conditions. Additionally, it is relatively non-toxic and has a low cost. However, it is not suitable for use in vivo, as its effects on the human body are not fully understood.
未来方向
In the future, (5-Bromopyridin-3-yl)-(4-methylpiperazin-1-yl)methanone could be further studied for its potential applications in medicinal chemistry, particularly for its ability to act as a ligand in metal complexes and as a catalyst in organic reactions. Additionally, it could be studied for its potential applications in imaging techniques and drug delivery systems. Furthermore, further research could be conducted to better understand its biochemical and physiological effects. Finally, it could be used as a reagent in the synthesis of other molecules, such as peptides and other biomolecules.
属性
IUPAC Name |
(5-bromopyridin-3-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c1-14-2-4-15(5-3-14)11(16)9-6-10(12)8-13-7-9/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSYOTUBPQWQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635926 | |
| Record name | (5-Bromopyridin-3-yl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
342013-83-6 | |
| Record name | (5-Bromopyridin-3-yl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene; 98% HiersoPHOS-3](/img/structure/B6319525.png)
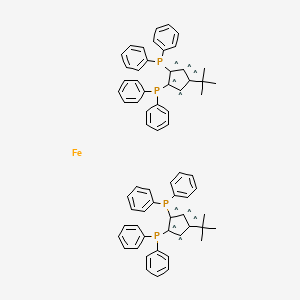

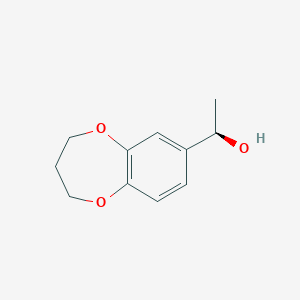
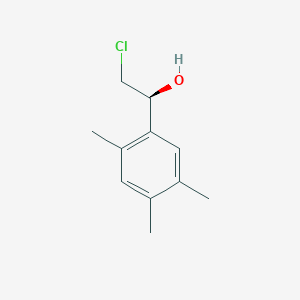

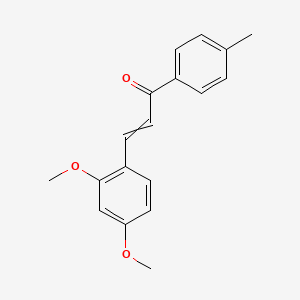
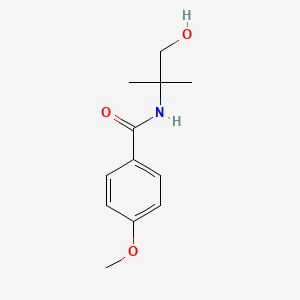

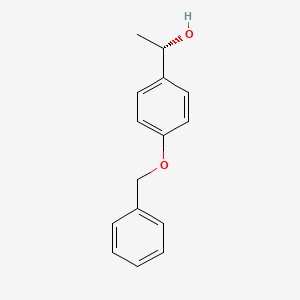
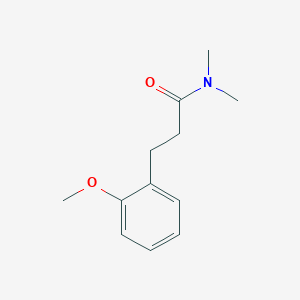
![1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6319615.png)
![2'-Cyano-[1,1'-biphenyl]-4-ylmethyl acetate](/img/structure/B6319617.png)
